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Compound of Interest

Compound Name:
4-(aminomethyl)-2-

bromobenzonitrile

CAS No.: 1177558-39-2

Cat. No.: B6202904 Get Quote

4-(Aminomethyl)-2-bromobenzonitrile is a high-value trifunctional building block used

extensively in medicinal chemistry for the synthesis of complex heterocycles and

peptidomimetics. Its structural uniqueness lies in the orthogonal reactivity of its three functional

handles: an aryl bromide, an aryl nitrile, and a benzylic amine.

Property Data

CAS Number 1177558-39-2

IUPAC Name 4-(Aminomethyl)-2-bromobenzonitrile

Molecular Formula C₈H₇BrN₂

Molecular Weight 211.06 g/mol

Physical State Solid (typically off-white to pale yellow powder)

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water.

pKa (Predicted) ~8.9 (Primary amine), ~ -1.5 (Nitrile nitrogen)

Boiling Point (Pred.) 355.5 ± 32.0 °C at 760 mmHg

Storage
2–8°C, Inert atmosphere (Argon/Nitrogen),

Protect from light.[1]
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Part 2: Strategic Utility in Drug Discovery
This molecule is not merely an intermediate; it is a linchpin scaffold.[1] Its utility stems from the

ability to selectively functionalize three distinct sites without cross-reactivity, provided the

correct order of operations is followed.

The Triad of Reactivity
Site A: Aryl Bromide (C-2):

Reactivity: High susceptibility to Palladium-catalyzed cross-couplings (Suzuki-Miyaura,

Buchwald-Hartwig).

Strategic Role: Allows for the introduction of biaryl systems or solubilizing heteroaryl

groups early in the synthesis.[1]

Site B: Benzylic Amine (C-4):

Reactivity: Nucleophilic attack (Amide coupling, Reductive amination, Sulfonylation).[1]

Strategic Role: Acts as a linker or pharmacophore attachment point.[1] Often derivatized

first to anchor the molecule to a solid support or a core scaffold.[1]

Site C: Nitrile (C-1):

Reactivity: Electrophilic (Pinner reaction), hydrolyzable (to amide/acid), or cycloaddition (to

tetrazole).[1]

Strategic Role: Can be cyclized with the C-2 substituent to form fused bicyclic systems like

isoquinolines or phthalazines.

Part 3: Synthetic Methodologies
The synthesis of 4-(aminomethyl)-2-bromobenzonitrile typically proceeds from 2-bromo-4-

methylbenzonitrile. The transformation requires careful control to avoid over-bromination or

hydrolysis of the nitrile.[1]
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Primary Route: Radical Bromination & Delépine
Reaction
This route is preferred for its operational simplicity and avoidance of heavy metal reductants

that might interfere with the aryl bromide.

Step 1: Wohl-Ziegler Bromination

Reagents:

-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1]

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative).[1]

Mechanism: Radical substitution at the benzylic position.[1]

Critical Control: Stop reaction at ~90% conversion to prevent formation of the gem-dibromide

byproduct.

Step 2: Delépine Amine Synthesis

Reagents: Hexamethylenetetramine (HMTA), followed by ethanolic HCl.[1]

Solvent: Chloroform or Ethanol.[1]

Mechanism: Formation of a quaternary hexaminium salt, which is acid-hydrolyzed to the

primary amine.

Advantage: Prevents over-alkylation (secondary/tertiary amine formation) common with

direct ammonia treatment.[1]

Fig 1. Step-wise synthesis via radical bromination and Delépine reaction.
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[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of the Benzylic Bromide
Intermediate

Charge: A reaction vessel is charged with 2-bromo-4-methylbenzonitrile (1.0 eq), NBS (1.05

eq), and AIBN (0.05 eq) in anhydrous

(0.2 M).

Reflux: Heat to reflux (77°C) under

for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2]

Purification: Recrystallize from cyclohexane to yield 4-(bromomethyl)-2-bromobenzonitrile.

Protocol B: Formation of the Amine (Delépine Method)
Quaternization: Dissolve the benzylic bromide (1.0 eq) in

. Add Hexamethylenetetramine (1.1 eq).[1] Stir at RT for 12 hours.[1][3]

Filtration: A white precipitate (hexaminium salt) forms.[1] Filter and wash with cold

.[1]

Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2 hours.

Isolation: Cool. The product may crystallize as the hydrochloride salt.[1] Filter.

Free Base Release: Dissolve salt in water, adjust pH to ~10 with

, and extract with DCM.[1]
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Part 5: Divergent Synthesis & Applications
The power of this building block is best visualized through its divergent reaction pathways.[1]

Fig 2. Orthogonal reaction pathways for library generation.
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Case Study: Isoindolinone Synthesis
Researchers can exploit the proximity of the amine (after chain extension) and the

nitrile/bromide to form isoindolinones, a privileged structure in antipsychotics and anti-

inflammatory drugs.[1]

Acylation: The amine is acylated with an acid chloride.[1]

Cyclization: Palladium-catalyzed intramolecular reaction between the amide nitrogen and the

aryl bromide (Buchwald-type) or the nitrile (Pinner-type cyclization).

Part 6: Analytical Characterization
To validate the identity of CAS 1177558-39-2, ensure the following spectral signatures are

present:

¹H NMR (400 MHz, DMSO-d₆):
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~7.8–8.0 ppm (m, 3H, Aromatic protons).[1] Note: The proton ortho to the nitrile and meta
to the bromide will be most deshielded.[1]

~3.8–4.0 ppm (s, 2H, Benzylic

).[1]

~2.0 ppm (br s, 2H,

, disappears with

).[1]

IR Spectroscopy:

Nitrile (CN): Sharp, weak band at ~2230 cm⁻¹.[1]

Amine (NH): Broad stretch at 3300–3400 cm⁻¹.[1]

Mass Spectrometry (LC-MS):

Look for

peaks at 211 and 213 (1:1 intensity ratio due to

isotopes).[1]

Part 7: Safety & Handling
Hazards:

H302: Harmful if swallowed.[1]

H315/H319: Causes skin and serious eye irritation.[1][4]

Lachrymator Potential: The benzylic bromide intermediate is a potent lachrymator.[1]

Ensure all glassware from Step 1 is rinsed with dilute alkali before removal from the fume

hood.[1]

Disposal: Treat all nitrile-containing waste as hazardous. Quench benzylic halides with

aqueous ammonia or sodium thiosulfate before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. TW201000476A - Dual pharmacophores-PDE4-muscarinic antagonistics - Google Patents
[patents.google.com]

2. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

3. rsc.org [rsc.org]

4. buyat.ppg.com [buyat.ppg.com]

5. researchgate.net [researchgate.net]

6. Ethyl 2-Bromo-4-methylbenzoate| [benchchem.com]

7. purehost.bath.ac.uk [purehost.bath.ac.uk]

8. US20090203657A1 - Dual Pharmacophores - PDE4-Muscarinic Antagonistics - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Part 1: Compound Identity & Physicochemical Profile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6202904#4-aminomethyl-2-bromobenzonitrile-cas-
number]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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